
Carboxyatractylate
Overview
Description
Carboxyatractyloside is a highly toxic diterpene glycoside that inhibits the ADP/ATP translocase. It is significantly more potent than its analog, atractyloside, in inhibiting oxidative phosphorylation . This compound is found in certain plants, such as Xanthium species and Atractylis gummifera, and has been associated with severe poisoning cases in humans and livestock .
Mechanism of Action
Target of Action
Carboxyatractylate, also known as Carboxyatractyloside, primarily targets the ADP/ATP translocase 1 . This protein plays a crucial role in the transport of ADP into mitochondria and ATP out of mitochondria .
Mode of Action
This compound acts as an inhibitor of the ADP/ATP translocase 1 . It binds to this translocase, thereby inhibiting the exchange of ADP and ATP across the mitochondrial membrane . This interaction results in a decrease in the respiration rate and an increase in the membrane potential .
Biochemical Pathways
This compound affects the oxidative phosphorylation pathway in mitochondria . By inhibiting the ADP/ATP translocase 1, it disrupts the normal flow of ADP and ATP across the mitochondrial membrane. This disruption can lead to a decrease in ATP production and an increase in the membrane potential .
Result of Action
The molecular effect of this compound’s action is the inhibition of the ADP/ATP translocase 1, leading to a decrease in the respiration rate and an increase in the membrane potential . On a cellular level, this can lead to a decrease in ATP production, potentially affecting cellular energy levels and function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of ethanol has been shown to affect the uncoupling activity of this compound on palmitate-induced uncoupling in liver mitochondria . Furthermore, the concentration of other compounds, such as palmitate, can also influence the inhibitory effect of this compound .
Biochemical Analysis
Biochemical Properties
Carboxyatractylate interacts with several enzymes and proteins, notably the ATP/ADP-antiporter, a crucial component in cellular respiration . The degree of inhibition of the ATP/ADP-antiporter by this compound coincides with the arresting of state 3 respiration . The interaction between this compound and the ATP/ADP-antiporter is believed to be involved in the uncoupling of low concentrations of fatty acids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the ATP/ADP-antiporter, affecting mitochondrial respiration . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the ATP/ADP-antiporter . It inhibits the ATP/ADP-antiporter, which in turn affects the mitochondrial respiration process . This interaction leads to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving the ATP/ADP-antiporter . The inhibiting concentration of this compound coincides with the arresting of state 3 respiration
Metabolic Pathways
This compound is involved in the metabolic pathway of the ATP/ADP-antiporter . It interacts with this enzyme, affecting the mitochondrial respiration process . This interaction could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
This compound is believed to interact with the ATP/ADP-antiporter, influencing its transport and distribution within cells . This interaction could potentially affect the localization or accumulation of the ATP/ADP-antiporter within cells.
Subcellular Localization
Given its interaction with the ATP/ADP-antiporter, it is likely that it is localized in the mitochondria where this enzyme is found
Preparation Methods
Carboxyatractyloside can be isolated from natural sources like Xanthium sibiricum and Atractylis gummifera . The preparation involves extracting the compound from the plant material, followed by purification processes such as high-performance liquid chromatography (HPLC) . Synthetic routes for carboxyatractyloside are complex and involve multiple steps, including glycosylation and sulfonation reactions
Chemical Reactions Analysis
Carboxyatractyloside undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the glycoside moiety, but detailed pathways are not extensively studied.
Substitution: Substitution reactions can occur at the glycoside or diterpene moieties, leading to various analogs.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Pharmacological Research
Toxicity Studies
Carboxyatractylate is recognized for its toxicity, primarily due to its inhibition of mitochondrial adenine nucleotide translocators (ANTs). Research indicates that this compound acts as a tight-binding inhibitor with a low inhibition constant (Ki < 10 nM), making it an effective tool for studying mitochondrial function and the role of ANTs in cellular metabolism .
Case Study: Pharmacokinetic Analysis
A study utilized high-performance liquid chromatography-tandem mass spectrometry to quantify plasma concentrations of this compound in rats after oral administration of Xanthii Fructus extract. This research aimed to elucidate the pharmacokinetics and potential hepatotoxicity associated with this compound . The findings highlighted the compound's significant role in the toxicity observed with Xanthii Fructus, emphasizing the need for careful consideration in herbal medicine applications.
Biochemical Applications
Inhibition of Adenine Nucleotide Translocators
this compound serves as a selective inhibitor of adenine nucleotide translocators, which are crucial for ATP transport across mitochondrial membranes. In studies involving rat heart mitochondria, this compound was employed to determine the concentration of functional translocators, providing insights into mitochondrial bioenergetics and potential therapeutic targets for metabolic disorders .
Impact on Brown-Fat Mitochondria
Research has demonstrated that this compound influences thermogenic uncoupling in brown-fat mitochondria, contributing to our understanding of energy expenditure and heat production mechanisms. This uncoupling is significant for developing treatments targeting obesity and metabolic syndromes .
Applications in Fuel Cell Technology
Proton-Conducting Polymers
this compound has been investigated as an additive in proton-conducting polymer electrolytes for fuel cells. Its unique properties enhance the conductivity and stability of these materials under various operational conditions, making it a valuable component in the development of high-temperature polymer electrolyte membrane fuel cells .
Broader Implications
Medicinal Uses and Biofuel Potential
The seeds and oils derived from Xanthium spp., which contain this compound, have been explored for their medicinal properties, including antitumor and antimicrobial effects. Additionally, the oil is being investigated as a potential biofuel source due to its high lipid content .
Data Summary
Application Area | Details |
---|---|
Pharmacological Research | Toxicity studies; pharmacokinetic analysis; role in herbal medicine toxicity |
Biochemical Applications | Inhibition of adenine nucleotide translocators; impact on mitochondrial function |
Fuel Cell Technology | Enhancements in proton-conducting polymers; applications in high-temperature fuel cells |
Medicinal Uses | Antitumor, antimicrobial properties; potential biofuel source from Xanthium seed oil |
Comparison with Similar Compounds
Carboxyatractyloside is often compared with atractyloside and bongkrekic acid:
Atractyloside: Both compounds inhibit the ADP/ATP translocase, but carboxyatractyloside is about ten times more potent.
Bongkrekic Acid: Similar to carboxyatractyloside, bongkrekic acid inhibits the ADP/ATP translocase but through a different binding mechanism.
Other similar compounds include various diterpene glycosides and kaurane diterpenoids, which share structural similarities and biological activities .
Biological Activity
Carboxyatractylate (CAT) is a potent inhibitor derived from the plant Atractylis gummifera, primarily known for its effects on mitochondrial function. It is recognized for its ability to selectively inhibit the adenine nucleotide translocator (ANT), which plays a crucial role in mitochondrial energy metabolism by facilitating the exchange of ADP and ATP across the inner mitochondrial membrane. This article will explore the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic implications.
Inhibition of Adenine Nucleotide Translocator
This compound acts as a highly selective inhibitor of the ANT, with a binding affinity (Ki) less than 10 nM, indicating its potency in blocking ATP/ADP transport. This inhibition disrupts oxidative phosphorylation, leading to altered cellular energy dynamics. The inhibition of ANT by CAT has been shown to result in:
- Decreased mitochondrial membrane potential.
- Altered ADP/ATP ratios.
- Impaired ATP synthesis during states of high energy demand .
Impact on Mitochondrial Function
Research indicates that this compound treatment leads to significant changes in mitochondrial function, including:
- Inhibition of Mitochondrial Respiratory Chain Complexes : Studies have demonstrated that CAT reduces the activity of complexes I and IV of the mitochondrial respiratory chain, contributing to decreased ATP production and increased reactive oxygen species (ROS) generation .
- Autophagy Induction : this compound promotes autophagic processes in hepatocytes, enhancing lipid degradation and reducing steatosis through activation of the AMPK signaling pathway . This effect may provide a protective mechanism against fatty liver disease.
Antimicrobial Properties
This compound has been identified in extracts from Xanthium strumarium, where it exhibits antimicrobial activity against various pathogens. Studies have shown that leaf extracts containing CAT demonstrate strong inhibition against bacteria such as Staphylococcus aureus and Escherichia coli . The presence of this compound correlates with the antimicrobial efficacy observed in these extracts.
Toxicity and Hepatotoxicity
While this compound has potential therapeutic applications, it is also associated with toxicity. Its mechanism of action can lead to hepatotoxicity, particularly when consumed in large quantities or through prolonged exposure. Research indicates that this compound can induce liver damage and is considered toxic to mammals .
Case Study 1: Hepatotoxic Effects
A study involving animal models highlighted that administration of this compound resulted in significant liver damage characterized by elevated liver enzymes and histopathological changes. The findings emphasized the need for caution regarding dosage and exposure duration when considering therapeutic applications involving CAT .
Case Study 2: Antimicrobial Efficacy
In another investigation, extracts from Xanthium strumarium were tested against a panel of microorganisms. The results revealed that extracts containing this compound exhibited strong antimicrobial activity, suggesting its potential as a natural antimicrobial agent .
Summary Table of Biological Activities
Properties
IUPAC Name |
(1R,4S,7S,9S,10S,13R,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O18S2/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44)/t16-,17+,18-,19+,20+,22-,23+,24-,25+,26-,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFATIOBERWBDY-LNQSNDDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@@H]5C[C@@]4(CC[C@@H]3C(C2)(C(=O)O)C(=O)O)[C@H](C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O18S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33286-30-5, 77228-71-8 | |
Record name | Dipotassium dihydrogen 15α-hydroxy-2β-[[2-O-isovaleryl-3,4-di-O-sulphonato-β-D-glucopyranosyl]oxy]kaur-16-ene-18,19-dioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBOXYATRACTYLOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNP1XL23E6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.